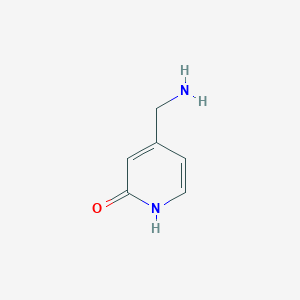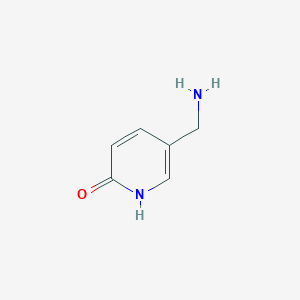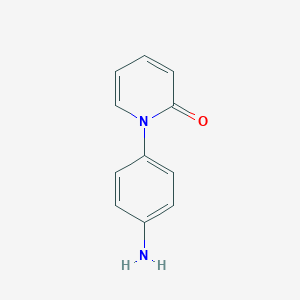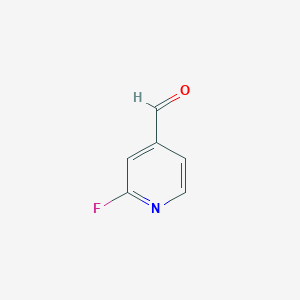
(S)-1-Boc-3-cyanopyrrolidine
Descripción general
Descripción
(S)-1-Boc-3-cyanopyrrolidine is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless solid that is soluble in polar organic solvents and is used in a variety of scientific applications. Its structure and properties make it a useful building block for the synthesis of a wide range of compounds. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of pharmaceuticals and other biologically active compounds.
Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, (S)-1-Boc-3-cyanopyrrolidine is utilized for the development of new drug candidates. Its structure serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound’s ability to introduce chirality and its cyano group are particularly valuable for creating compounds with potential activity against a range of diseases .
Organic Synthesis
(S)-1-Boc-3-cyanopyrrolidine finds extensive use in organic synthesis. It acts as a building block for the construction of complex organic molecules. Its Boc-protected pyrrolidine ring is a common motif in natural products and pharmaceuticals, making it a staple in synthetic organic chemistry laboratories .
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in the synthesis of small molecule therapeutics. It is often used in the creation of peptidomimetics, molecules that mimic the structure of peptides and can modulate protein-protein interactions, which are crucial in many biological processes .
Chemical Research
Chemical research leverages (S)-1-Boc-3-cyanopyrrolidine in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity with various chemical reagents provides insights into new pathways for chemical transformations .
Biochemistry
In biochemistry, (S)-1-Boc-3-cyanopyrrolidine is used to study enzyme-substrate interactions. The compound can be designed to act as an inhibitor or substrate for enzymes, helping to elucidate their function and aiding in the design of enzyme-targeted drugs .
Materials Science
Materials science applications include the use of (S)-1-Boc-3-cyanopyrrolidine in the development of new polymeric materials. Its functional groups allow for incorporation into polymers, which can result in materials with novel properties for industrial applications .
Analytical Chemistry
Analytical chemists use derivatives of (S)-1-Boc-3-cyanopyrrolidine as standards or reagents in chromatography and mass spectrometry. These applications are crucial for the qualitative and quantitative analysis of complex mixtures .
Biotechnology
Biotechnological applications involve the use of (S)-1-Boc-3-cyanopyrrolidine in the design of probes and markers. It can be incorporated into molecules that bind to specific proteins or DNA sequences, facilitating the study of cellular processes and the development of diagnostic tools .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMCMFPUSCJNA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373539 | |
| Record name | (S)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-cyanopyrrolidine | |
CAS RN |
132945-78-9 | |
| Record name | (S)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-Boc-3-cyanopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-N-Boc-3-cyanopyrrolidine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35ETK6F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






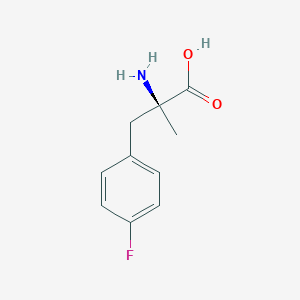


![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
